![molecular formula C5H5F3O2 B018484 4,5,5-trifluoropent-4-enoic Acid CAS No. 110003-22-0](/img/structure/B18484.png)
4,5,5-trifluoropent-4-enoic Acid
Overview
Description
4,5,5-Trifluoropent-4-enoic Acid is an organic compound with the molecular formula C5H5F3O2 . It is also known by other names such as 4,5,5-trifluoro-4-pentenoic acid . The compound has a molecular weight of 154.09 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 4,5,5-trifluoropent-4-enoic acid . The InChI string is InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) . The Canonical SMILES is C(CC(=O)O)C(=C(F)F)F .
Physical And Chemical Properties Analysis
4,5,5-Trifluoropent-4-enoic Acid appears as a colorless to pale yellow liquid or solid . It has a melting point of approximately 56-58°C . The boiling point is around 95-98°C , and the density is approximately 1.32 g/cm³ . It is soluble in common organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide .
Scientific Research Applications
Nematicidal Activity
4,5,5-Trifluoropent-4-enoic Acid has been used in the synthesis of novel derivatives that have shown significant nematicidal activity . These derivatives were tested both in vitro and in vivo (in sand), and compounds with high activity in sand were further investigated for their in vivo activities in matrix . For example, compound B8 containing a furan ring exhibited excellent nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus .
Proteomics Research
4,5,5-Trifluoropent-4-enoic Acid is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Chemical Synthesis
4,5,5-Trifluoropent-4-enoic Acid is used in various chemical synthesis applications . Its unique structure makes it a valuable component in the creation of complex chemical compounds.
Surface Active Agent
This compound is used as a raw material for surface active agents . These agents alter the surface tension of liquids, allowing them to spread more easily. This property is widely used in glues, paints, and printing inks .
Mechanism of Action
Safety and Hazards
4,5,5-Trifluoropent-4-enoic Acid may cause irritation to the skin, eyes, and respiratory tract . After contact, it should be immediately washed off with water . When using it, chemical safety goggles, protective gloves, and protective clothing should be worn . Inhalation or ingestion of this compound should be avoided . It should be used in a well-ventilated place and stored in a safety cabinet or fume hood . In case of an accident or discomfort, immediate medical attention should be sought, and the safety data sheet of this compound should be shown .
properties
IUPAC Name |
4,5,5-trifluoropent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382089 | |
Record name | 4,5,5-trifluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5-trifluoropent-4-enoic Acid | |
CAS RN |
110003-22-0 | |
Record name | 4,5,5-trifluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 110003-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5,5-trifluoropent-4-enoic acid being a substrate for ACS from Gordonia sp. strain NB4-1Y?
A1: This finding is significant because it provides evidence for a potential microbial metabolic pathway for certain Perfluoroalkyl and polyfluoroalkyl substances (PFAS). The study demonstrated that ACS from Gordonia sp. strain NB4-1Y could catalyze the formation of a CoA adduct with 4,5,5-trifluoropent-4-enoic acid []. This suggests that this fluorinated carboxylate, a potential intermediate in PFAS degradation, can be activated by ACS, possibly initiating further breakdown through β-oxidation and defluorination. This discovery contributes valuable insights into the microbial metabolism of PFAS and may aid in developing bioremediation strategies for these environmentally persistent chemicals.
Q2: How does the structure of 4,5,5-trifluoropent-4-enoic acid relate to its activity with ACS?
A2: While the exact impact of 4,5,5-trifluoropent-4-enoic acid's structure on its interaction with ACS requires further investigation, the study did observe a general trend: fluorination of carboxylates led to a 90–98% decrease in the catalytic efficiency (kcat) of ACS compared to their non-fluorinated counterparts []. This suggests that the presence of fluorine atoms may hinder the enzyme's ability to efficiently process the substrate, possibly due to altered binding affinities or reaction kinetics. Further research, including structural studies and computational modeling, could help elucidate the specific structural features impacting the interaction between 4,5,5-trifluoropent-4-enoic acid and ACS.
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